molecular formula C22H24N2O4 B2989290 4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1421462-38-5

4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2989290
CAS No.: 1421462-38-5
M. Wt: 380.444
InChI Key: WKUJXQXBVKRANK-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a tetrahydro-2H-pyran core substituted with a 2-methoxyphenyl group at the 4-position. The carboxamide linkage connects this scaffold to a 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl moiety. The methoxy group enhances lipophilicity, while the tetrahydroisoquinoline component may confer selective binding to biological targets such as kinases or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

4-(2-methoxyphenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-19-5-3-2-4-18(19)22(9-12-28-13-10-22)21(26)24-16-7-6-15-8-11-23-20(25)17(15)14-16/h2-7,14H,8-13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUJXQXBVKRANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC4=C(CCNC4=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O4C_{20}H_{23}N_{3}O_{4}, and it features a tetrahydroisoquinoline core, which is often associated with various biological activities. The presence of the methoxyphenyl group and the tetrahydropyran structure suggests potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins, leading to increased caspase activity and subsequent cell death.
    • Cell Cycle Arrest : It may interfere with cell cycle progression by affecting cyclin-dependent kinases (CDKs) .

Neuroprotective Effects

The neuroprotective potential of similar tetrahydroisoquinoline derivatives has been explored in models of neurodegenerative diseases. The compound may exert its effects by:

  • Modulating Neurotransmitter Systems : It could act on dopamine receptors, influencing dopaminergic signaling pathways implicated in conditions like Parkinson's disease .
  • Oxidative Stress Reduction : Compounds in this class have shown antioxidant properties that can mitigate oxidative damage in neuronal cells .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar functionalities have demonstrated activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • In Vitro Studies :
    • A study investigated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at micromolar concentrations .
  • In Vivo Models :
    • Animal studies have shown that administration of similar compounds resulted in reduced tumor size in xenograft models, supporting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerApoptosis induction
NeuroprotectionDopamine receptor modulation
AntioxidantFree radical scavenging
AntimicrobialMembrane disruption

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound’s closest analogs share either the tetrahydro-2H-pyran-carboxamide backbone or the tetrahydroisoquinoline subunit. Key differences lie in substituent groups and linkage patterns, which critically influence pharmacological activity and physicochemical properties.

Table 1: Structural Features of Comparable Compounds
Compound Name Substituents/Modifications Key Structural Differences Potential Implications
4-(2-Methoxyphenyl)-N-(1-Oxo-1,2,3,4-Tetrahydroisoquinolin-7-yl)Tetrahydro-2H-Pyran-4-Carboxamide 2-Methoxyphenyl (tetrahydro-2H-pyran), 1-oxo-tetrahydroisoquinolin-7-yl (carboxamide) Baseline structure for comparison Optimized balance of lipophilicity and hydrogen-bonding capacity
4-Phenyl-N-(2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)Tetrahydro-2H-Pyran-4-Carboxamide Thiophene-2-carbonyl (tetrahydroisoquinolin), phenyl (tetrahydro-2H-pyran) Replacement of methoxy with phenyl and introduction of thiophene-carbonyl Increased aromatic stacking potential; altered metabolic stability
N-(5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Tetrahydro-2H-Pyran-4-Carboxamide 1,3,4-Oxadiazole ring replaces tetrahydroisoquinolin Simplified heterocyclic system Reduced molecular weight; possible enhanced solubility
4-(2-Methoxyphenyl)Tetrahydro-2H-Pyran-4-Carboxaldehyde Aldehyde group replaces carboxamide-tetrahydroisoquinolin Reactive aldehyde functionality Suited for further synthetic derivatization (e.g., Schiff base formation)

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The 2-methoxyphenyl group in the target compound enhances membrane permeability compared to the phenyl or thiophene analogs .
  • Hydrogen-Bonding Capacity: The 1-oxo group in the tetrahydroisoquinolin subunit provides a hydrogen-bond acceptor, absent in the thiophene-carbonyl variant .
  • Metabolic Stability: The oxadiazole-containing analog may exhibit faster hepatic clearance due to reduced steric hindrance, whereas the tetrahydroisoquinolin scaffold in the target compound could prolong half-life via π-π interactions with plasma proteins.

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